4-(Difluoromethyl)pyrimidin-2(1H)-one
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Description
“4-(Difluoromethyl)pyrimidin-2(1H)-one” is a chemical compound that is part of the pyrimidinamine derivatives . These derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “4-(Difluoromethyl)pyrimidin-2(1H)-one”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds synthesized showed excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of “4-(Difluoromethyl)pyrimidin-2(1H)-one” is part of the pyrimidinamine derivatives. These derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(Difluoromethyl)pyrimidin-2(1H)-one” include the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group .Scientific Research Applications
Inhibition of Bruton’s Tyrosine Kinase (BTK)
A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives, which likely include “4-(Difluoromethyl)pyrimidin-2(1H)-one”, have been reported as potent BTK inhibitors . BTK is a key signaling molecule in the B cell receptor (BCR) signal transduction cascade, which contributes to the propagation and maintenance of B cell malignancies .
Anti-Fibrotic Activities
A series of novel 2-(pyridin-2-yl)pyrimidine derivatives, including “4-(Difluoromethyl)pyrimidin-2(1H)-one”, were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
properties
IUPAC Name |
6-(difluoromethyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-4(7)3-1-2-8-5(10)9-3/h1-2,4H,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRAPWNZYMPKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)pyrimidin-2(1H)-one |
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